4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine
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Overview
Description
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine is a complex organic compound that features a pyridine ring substituted with chloro and trifluoromethyl groups, a thiazole ring, and a dimethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine typically involves multiple steps, starting with the preparation of the pyridine and thiazole intermediates. The pyridine intermediate can be synthesized through a series of halogenation and trifluoromethylation reactions, while the thiazole intermediate is prepared via cyclization reactions involving sulfur-containing reagents. The final coupling of these intermediates is achieved through nucleophilic substitution reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine involves the inhibition of bacterial phosphopantetheinyl transferase, an enzyme essential for bacterial cell viability and virulence. By binding to the active site of the enzyme, the compound prevents the post-translational modification of carrier proteins, thereby disrupting bacterial metabolism and growth .
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: Another potent inhibitor of bacterial phosphopantetheinyl transferase.
2-Chloro-5-(trifluoromethyl)pyridine: A simpler analog used as a building block in various chemical syntheses.
4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methylsulfanyl-pyrimidine: A compound with similar structural features used in agrochemical applications.
Uniqueness
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine is unique due to its combination of a pyridine ring with chloro and trifluoromethyl groups, a thiazole ring, and a dimethylaminoethyl side chain. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds .
Properties
Molecular Formula |
C13H14ClF3N4S |
---|---|
Molecular Weight |
350.79 g/mol |
IUPAC Name |
N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C13H14ClF3N4S/c1-21(2)4-3-18-12-20-10(7-22-12)11-9(14)5-8(6-19-11)13(15,16)17/h5-7H,3-4H2,1-2H3,(H,18,20) |
InChI Key |
OZAGTBVTVCRTRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=NC(=CS1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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